2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
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Overview
Description
2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a chemical compound that belongs to the class of amides It features a pyrazine ring substituted with a pyridine ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and 1,2-diketones.
Substitution with Pyridine: The pyrazine ring is then substituted with a pyridine ring using cross-coupling reactions, such as Suzuki or Heck reactions, under palladium catalysis.
Amidation: The final step involves the formation of the amide bond through a reaction between the substituted pyrazine and 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazine or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine or pyridine rings.
Scientific Research Applications
2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with metabolic pathways in bacteria, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but with an amine group instead of an amide.
Substituted Pyrazinamides: Compounds with similar pyrazine and amide structures used in anti-tubercular therapy.
Uniqueness
2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-9-8-17-12)11-4-6-16-7-5-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNTEJJZBQPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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